molecular formula C20H25N3O3S B14972726 Ethyl 1-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-4-phenylpiperidine-4-carboxylate

Ethyl 1-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-4-phenylpiperidine-4-carboxylate

Cat. No.: B14972726
M. Wt: 387.5 g/mol
InChI Key: WOPVVOHQVBTSLP-UHFFFAOYSA-N
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Description

Ethyl 1-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-4-phenylpiperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a phenyl group and an ethyl ester group. The compound also contains a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-4-phenylpiperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the phenyl group via a Friedel-Crafts acylation . The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .

Scientific Research Applications

Ethyl 1-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-4-phenylpiperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-4-phenylpiperidine-4-carboxylate is unique due to its combination of a piperidine ring with a thiazole ring and a phenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 1-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C20H25N3O3S/c1-2-26-18(25)20(16-6-4-3-5-7-16)9-13-23(14-10-20)12-8-17(24)22-19-21-11-15-27-19/h3-7,11,15H,2,8-10,12-14H2,1H3,(H,21,22,24)

InChI Key

WOPVVOHQVBTSLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(=O)NC2=NC=CS2)C3=CC=CC=C3

Origin of Product

United States

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